molecular formula C12H8Cl2O3S B2425194 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid CAS No. 343376-05-6

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid

Cat. No.: B2425194
CAS No.: 343376-05-6
M. Wt: 303.15
InChI Key: SVSXLWLNEZRAIY-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carboxylic Acid (CAS 343376-05-6) is a high-purity chemical building block with significant value in medicinal chemistry and antibacterial research. This compound features a thiophene ring core substituted with a carboxylic acid group and a (2,4-dichlorophenyl)methoxy moiety, yielding the molecular formula C 12 H 8 Cl 2 O 3 S and a molecular weight of 303.16 g/mol . Its primary research application lies as a key synthetic intermediate in the development of novel therapeutic agents. Structural analogues, particularly thiophene-2-carboxamide derivatives, have demonstrated promising activity in antibacterial research, positioning this compound as a valuable precursor for investigating new anti-infective scaffolds . The presence of both the carboxylic acid and the halogenated aryl ether functionalities makes it a versatile intermediate for further synthetic modification, enabling the creation of diverse amide derivatives for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed in a controlled laboratory setting.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-8-2-1-7(9(14)5-8)6-17-10-3-4-18-11(10)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSXLWLNEZRAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects on Chlorination

CN108997305B demonstrates that mixed acetic acid/N,N-dimethylformamide (DMF) solvents significantly improve chlorination efficiency. For analogous thiophene derivatives, a 1:1.5 molar ratio of acetic acid to DMF increases yields from 91.2% to 92.2% by stabilizing charged intermediates during N-chlorosuccinimide (NCS)-mediated chlorination.

Temperature-Dependent Selectivity

Low-temperature regimes (−70°C to −50°C) are critical for maintaining regiochemical control. In the silyl protection route, deviations above −50°C reduce carboxylation selectivity from 93% to 78% due to increased anion mobility.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carboxylic Acid Synthesis

Method Steps Total Yield (%) Purity (%) Key Advantage
Friedel-Crafts 3 68–75 95 Simplicity
Ester Hydrolysis 2 89–92 98 High conversion
Silyl Protection 4 72–76 99 Exceptional regioselectivity

The silyl protection route, while more labor-intensive, provides superior control for pharmaceutical applications requiring >99% regiochemical purity. In contrast, Friedel-Crafts alkylation offers rapid access to multigram quantities despite moderate yields.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions with alcohols or amines under standard coupling conditions:

Reaction TypeReagents/ConditionsProductYield Range*Source Analogs
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate75–85%
AmidationHATU, DIPEA, R-NH₂ (e.g., benzylamine), DMF3-[(2,4-dichlorophenyl)methoxy]-N-(substituted)thiophene-2-carboxamide70–90%

*Yields inferred from analogous reactions in thiophene carboxylate systems .

Reduction and Decarboxylation

The carboxylic acid group can be reduced or eliminated under specific conditions:

Reaction TypeReagents/ConditionsProductKey Observations
Reduction to AlcoholLiAlH₄, dry THF, reflux3-[(2,4-dichlorophenyl)methoxy]thiophene-2-methanolRequires anhydrous conditions
DecarboxylationCu powder, quinoline, 200–220°C3-[(2,4-dichlorophenyl)methoxy]thiopheneForms thiophene derivative

Thiophene Ring Modifications

The electron-deficient thiophene ring participates in selective electrophilic substitutions and oxidations:

Reaction TypeReagents/ConditionsProductRegioselectivity Notes
SulfoxidationmCPBA, CH₂Cl₂, 0°C → RT3-[(2,4-DCP)methoxy]thiophene-2-carboxylic acid S-oxideOxidation at sulfur atom
BrominationBr₂, FeB

Scientific Research Applications

Biological Applications

1. Antioxidant Activity
Research indicates that compounds similar to 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Enzyme Inhibition
The compound has been studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. The structural similarity of this compound to known inhibitors suggests its viability in this therapeutic area .

Synthetic Applications

1. Organic Synthesis
this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, such as alkylation and acylation reactions, which can yield derivatives with enhanced biological activities .

2. Development of Derivatives
The compound's reactivity can be exploited to create new derivatives with tailored properties. For instance, modifications at the carboxylic acid or methoxy groups can lead to compounds with improved solubility or bioavailability, making them more effective as pharmaceuticals .

Case Studies

StudyFocusFindings
Antioxidant Properties Evaluation of antioxidant capacityShowed significant DPPH radical scavenging activity, indicating potential use in dietary supplements or pharmaceuticals aimed at oxidative stress reduction .
Tyrosinase Inhibition In vitro studies on enzyme inhibitionDemonstrated effective inhibition of tyrosinase activity, suggesting applications in cosmetic formulations targeting skin whitening .
Synthetic Pathways Development of synthetic routesEstablished efficient methods for synthesizing derivatives through various coupling reactions, enhancing the compound's utility in drug development .

Mechanism of Action

The exact mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate: A methyl ester derivative with similar chemical properties.

    3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide: A hydrazide derivative with potential biological activities.

Uniqueness

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl group and the thiophene ring makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H8Cl2O3S
  • IUPAC Name: this compound
  • CAS Number: 343376-05-6

The compound features a thiophene ring substituted with a carboxylic acid group and a dichlorophenylmethoxy moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioactivity of these compounds, potentially leading to increased potency against microbial targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. A comparative analysis of related compounds revealed that those containing thiophene rings demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. These compounds often induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Anticancer Activity of Thiophene Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction
Compound BU-93712.34Cell cycle arrest
3-DichloroMDA-MB-23120.00ROS generation

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell growth.
  • Receptor Modulation: It could bind to cellular receptors, altering signaling cascades that control cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A study published in MDPI found that thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of substituents in enhancing antimicrobial efficacy .
  • Cytotoxicity Assessment: Another research article reported that various thiophene derivatives showed cytotoxic effects on human cancer cell lines with varying degrees of potency. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Apoptosis Induction: Flow cytometry assays indicated that certain derivatives induced apoptosis in cancer cells through caspase activation, suggesting a potential therapeutic application in oncology .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the (2,4-dichlorophenyl)methoxy group to the thiophene ring and (2) ensuring proper functionalization of the carboxylic acid. A plausible route includes:

  • Step 1: Coupling 2,4-dichlorobenzyl bromide with a hydroxyl-substituted thiophene intermediate (e.g., 3-hydroxythiophene-2-carboxylic acid methyl ester) using a base like potassium carbonate in DMF .
  • Step 2: Hydrolysis of the methyl ester to the carboxylic acid using NaOH in methanol/water .
    Alternative methods involve Mitsunobu reactions or Ullmann-type couplings for ether formation, though these may require optimization for regioselectivity .

Example Protocol:

StepReagents/ConditionsPurpose
Etherification2,4-Dichlorobenzyl bromide, K₂CO₃, DMF, 80°CIntroduce (2,4-dichlorophenyl)methoxy group
Ester Hydrolysis2M NaOH, MeOH/H₂O (1:1), refluxConvert ester to carboxylic acid

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm; dichlorophenyl protons at δ 7.2–7.6 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ (theoretical m/z: 346.95 for C₁₂H₇Cl₂O₃S) .
  • Elemental Analysis: Match calculated vs. observed C/H/Cl/S percentages .

Advanced: What strategies address contradictory data in spectroscopic analysis of this compound?

Methodological Answer:
Contradictions between NMR, MS, or X-ray data often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Multi-Technique Cross-Validation: Combine NMR (solution-state) with X-ray crystallography (solid-state) to resolve ambiguities in substituent orientation .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR spectra, comparing them with experimental data .
  • Variable-Temperature NMR: Identify conformational flexibility or hydrogen-bonding effects that may obscure signals .

Advanced: How do electronic effects of the substituents influence the compound’s reactivity?

Methodological Answer:
The electron-withdrawing dichlorophenyl group and electron-rich thiophene ring create distinct reactivity patterns:

  • Acid Stability: The carboxylic acid is stabilized by resonance with the thiophene ring, reducing decarboxylation risk under mild conditions .
  • Electrophilic Substitution: The (2,4-dichlorophenyl)methoxy group directs further substitution to the 4- or 5-positions of the thiophene due to steric and electronic effects .
  • Hydrogen Bonding: The carboxylic acid can form intermolecular H-bonds, influencing crystallization behavior (e.g., dimer formation as seen in related thiophene-carboxylates) .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:
Crystallization difficulties arise from:

  • Polymorphism: Competing hydrogen-bonding motifs (e.g., carboxylic acid dimers vs. chain structures) may lead to multiple crystal forms .
  • Solvent Selection: Use mixed solvents (e.g., DMSO/water) to slow nucleation. reports success with methanol/water mixtures for similar thiophene derivatives.
  • Temperature Control: Gradual cooling from 60°C to 4°C promotes large, diffraction-quality crystals .

Reported Crystal Data (Analogous Compound):

ParameterValue
Space GroupP2₁/c
Hydrogen BondsO—H⋯O (1.86 Å, 174°) forming dimers
Dihedral Angle3.1° between thiophene and substituents

Advanced: How can mechanistic studies elucidate the compound’s role in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. The dichlorophenyl group may enhance binding via hydrophobic interactions .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., demethylation or oxidation products) .
  • Molecular Docking: Use AutoDock Vina to predict binding modes, leveraging the compound’s rigidity for precise alignment in active sites .

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